3-Chloropropyl prop-2-enoate

Catalog No.
S12536374
CAS No.
5888-79-9
M.F
C6H9ClO2
M. Wt
148.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropyl prop-2-enoate

CAS Number

5888-79-9

Product Name

3-Chloropropyl prop-2-enoate

IUPAC Name

3-chloropropyl prop-2-enoate

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

InChI

InChI=1S/C6H9ClO2/c1-2-6(8)9-5-3-4-7/h2H,1,3-5H2

InChI Key

KWCPPCKBBRBYEE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCl

3-Chloropropyl prop-2-enoate is an organic compound with the molecular formula C₆H₉ClO₂ and a molecular weight of approximately 148.59 g/mol. It is classified as an ester, derived from the reaction of prop-2-enoic acid (also known as acrylic acid) and 3-chloropropanol. The compound features a chlorinated propyl group, which contributes to its unique chemical properties and reactivity.

, primarily due to the presence of the chlorine atom and the double bond in the prop-2-enoate moiety. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or other esters .
  • Polymerization: The double bond in the prop-2-enoate part of the molecule allows for polymerization reactions, making it useful in producing polymers and copolymers .

Research on the biological activity of 3-chloropropyl prop-2-enoate is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures often exhibit antimicrobial and antifungal properties, indicating that 3-chloropropyl prop-2-enoate may possess some degree of biological activity worth exploring.

The synthesis of 3-chloropropyl prop-2-enoate can be achieved through several methods:

  • Esterification Reaction: The most common method involves the direct esterification of prop-2-enoic acid with 3-chloropropanol in the presence of an acid catalyst.
    Prop 2 enoic acid+3 chloropropanolAcid Catalyst3 Chloropropyl prop 2 enoate+Water\text{Prop 2 enoic acid}+\text{3 chloropropanol}\xrightarrow{\text{Acid Catalyst}}\text{3 Chloropropyl prop 2 enoate}+\text{Water}
  • Nucleophilic Substitution: Chlorinated compounds can react with acrylic acid under basic conditions to yield esters.

3-Chloropropyl prop-2-enoate finds applications in various fields:

  • Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, particularly in coatings and adhesives.
  • Chemical Intermediates: The compound serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Interaction studies involving 3-chloropropyl prop-2-enoate focus on its reactivity with biological molecules and other chemicals. Preliminary studies suggest that its chlorinated structure may influence its interactions with enzymes or receptors, although comprehensive studies are needed to fully understand these interactions.

Several compounds share structural similarities with 3-chloropropyl prop-2-enoate, offering insights into its uniqueness:

Compound NameMolecular FormulaKey Features
Propyl prop-2-enoateC₅H₈O₂Non-chlorinated version; simpler reactivity.
3-ChloroanilineC₆H₆ClNContains chlorine but has an amine functional group.
Allyl chlorideC₃H₅ClSimilar chlorinated structure; more reactive due to unsaturation.

Uniqueness: 3-Chloropropyl prop-2-enoate's unique combination of a chlorinated alkyl group and an unsaturated ester allows for diverse reactivity not fully exhibited by its analogs. Its ability to undergo nucleophilic substitution while also participating in polymerization sets it apart from simpler esters or chlorinated compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

148.0291072 g/mol

Monoisotopic Mass

148.0291072 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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